molecular formula C8H13NO B1498697 4-Cyclopropyl-N-methylbut-2-enamide CAS No. 1206708-24-8

4-Cyclopropyl-N-methylbut-2-enamide

Cat. No.: B1498697
CAS No.: 1206708-24-8
M. Wt: 139.19 g/mol
InChI Key: IFJKLFPORIXVDF-UHFFFAOYSA-N
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Description

4-Cyclopropyl-N-methylbut-2-enamide (CAS: 1206708-24-8) is a substituted enamide with the molecular formula C₈H₁₃NO and a molecular weight of 139.1949 g/mol. Its structure features a cyclopropyl group attached to the fourth carbon of a but-2-enamide backbone, with an N-methyl substituent. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties, which arise from the strained cyclopropyl ring and the conjugated enamide system.

Properties

CAS No.

1206708-24-8

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-cyclopropyl-N-methylbut-2-enamide

InChI

InChI=1S/C8H13NO/c1-9-8(10)4-2-3-7-5-6-7/h2,4,7H,3,5-6H2,1H3,(H,9,10)

InChI Key

IFJKLFPORIXVDF-UHFFFAOYSA-N

SMILES

CNC(=O)C=CCC1CC1

Isomeric SMILES

CNC(=O)/C=C/CC1CC1

Canonical SMILES

CNC(=O)C=CCC1CC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Cyclopropyl-N-methylbut-2-enamide with N-(3-Trifluoromethylphenyl)methylprop-2-enamide (TR-B642653; CAS: 1155979-78-4) , a compound with analogous structural motifs but distinct functional groups.

Property This compound N-(3-Trifluoromethylphenyl)methylprop-2-enamide
CAS Number 1206708-24-8 1155979-78-4
Molecular Formula C₈H₁₃NO Undisclosed (estimated: C₁₁H₁₀F₃NO)
Molecular Weight 139.1949 g/mol Undisclosed (estimated: ~241.2 g/mol)
Key Functional Groups Cyclopropyl, enamide, N-methyl Trifluoromethylphenyl, enamide, benzyl
Commercial Availability 100 mg to 5 g (pricing: €61–€623) 1 g (€161), 5 g (€623), etc.

Structural and Functional Differences:

Cyclopropyl vs. The trifluoromethylphenyl group in TR-B642653 confers aromaticity and electron-withdrawing properties, which may improve binding affinity in biological targets (e.g., enzymes or receptors) .

Pharmacological Implications :

  • This compound ’s smaller size (MW 139.2) suggests better bioavailability compared to TR-B642653 (estimated MW ~241.2).
  • The trifluoromethyl group in TR-B642653 could enhance metabolic stability but may increase toxicity risks due to fluorine’s persistence in vivo.

Commercial Viability :

  • Both compounds are available from CymitQuimica, but This compound offers broader quantity options (100 mg to 5 g) compared to TR-B642653 .

Research Findings and Limitations

  • Synthetic Utility : Enamide derivatives like This compound are often used in asymmetric catalysis due to their planar enamide systems. In contrast, trifluoromethylphenyl-containing analogs like TR-B642653 are prioritized in drug discovery for their enhanced lipophilicity and target engagement .
  • Data Gaps: No pharmacological or kinetic data (e.g., IC₅₀, LogP) are provided in the evidence, limiting direct functional comparisons. Further studies are required to evaluate bioactivity and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropyl-N-methylbut-2-enamide
Reactant of Route 2
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4-Cyclopropyl-N-methylbut-2-enamide

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